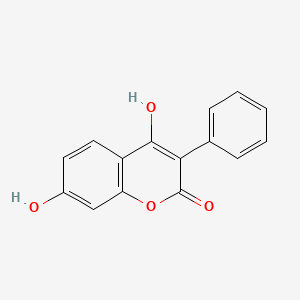

4,7-Dihydroxy-3-phenylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

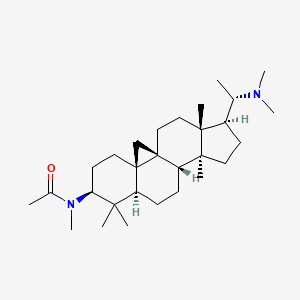

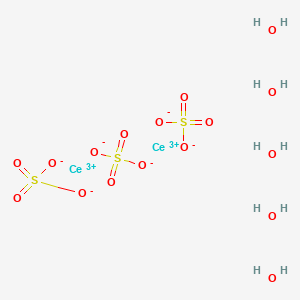

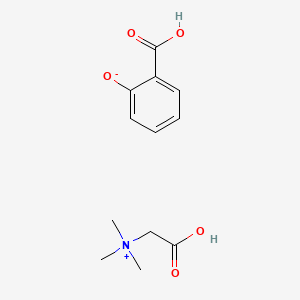

4,7-Dihydroxy-3-phenylcoumarin is a compound with the molecular formula C15H10O4 and a molecular weight of 254.24 . It belongs to the family of heterocyclic molecules known as 3-phenylcoumarins .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves the use of tetrahydrofuran and butan-1-ol at 42 - 45°C, with porcine pancreas type II lipase . Another approach is based on the Pechmann coumarin synthesis method, which explores the influence of various Lewis acids on the reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a coumarin nucleus and a phenyl unit . This scaffold can be considered an isostere of the isoflavone in which the carbonyl group is translated from position 4 to position 2 on the pyran ring .Chemical Reactions Analysis

The antioxidative activity of this compound is due to hydroxy bond breaking. The Hydrogen Atom Transfer (HAT) mechanism is essential for this compound in gas and benzene, but the Single electron transfer followed by Proton Loss (SET-PT) mechanism is a principal route in methanol and water .Physical and Chemical Properties Analysis

This compound has a molecular formula of C15H10O4 and a molecular weight of 254.24 . The hydroxy groups at C-6 and C-4′ of this compound have induced the lowest Bond Dissociation Energy (BDE) values of 76.8–79.6 kcal/mol in gas and benzene, and the lowest Proton Affinity (PA) values of 37.4–40.8 kcal/mol in methanol and water .科学的研究の応用

Medicinal Chemistry Applications : 3-Phenylcoumarins, including 4,7-Dihydroxy-3-phenylcoumarin, are significant in medicinal chemistry. They are used in designing new drug candidates due to their pharmacological properties. Research has focused on their natural origin, synthetic procedures, and pharmacological applications (Matos, Uriarte, & Santana, 2021).

Synthesis Techniques : There have been developments in the synthesis of 4-phenylcoumarins, including this compound, using various methods. For example, titanium(III)-mediated reductive C-C bond formation has been used for synthesizing 4-Hydroxy-3-phenylcoumarins (Clerici & Porta, 1993).

Biological Activity : Studies have shown that 4-phenylcoumarins, including variants like this compound, exhibit uncoupling behavior in biochemical systems such as spinach chloroplasts. These compounds affect ATP synthesis and proton uptake, indicating potential applications in bioenergetics and pharmacology (Calera et al., 1996).

Antioxidant Properties : Studies on the antioxidant activity of 4-phenyl hydroxycoumarins have been conducted. They demonstrate good antioxidant activity, which is crucial for potential therapeutic applications in conditions characterized by free radical overproduction (Veselinovic et al., 2014).

Antimicrobial and Cytotoxic Effects : Certain 4-phenylcoumarins have shown antimicrobial and cytotoxic activities. This suggests potential applications in developing treatments for infections and cancer (El‐Seedi, 2007); (López-Pérez et al., 2005).

Chemical and Physical Analysis : There have been experimental and theoretical studies (including HOMO, LUMO, NBO analysis, and NLO properties) on compounds like 7-hydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-phenylcoumarin. These studies are crucial for understanding the chemical and physical properties of these compounds (Prasad et al., 2013).

Inhibition of Enzymatic Activities : 3-Phenylcoumarin derivatives, including those similar to this compound, have been shown to inhibit enzymes like horseradish peroxidase, which is significant for understanding their potential therapeutic uses (Kabeya et al., 2007).

Pharmacological Effects : Various studies have explored the pharmacological effects of 4-phenylcoumarins. For instance, their roles in inhibiting HIV-1 replication and as inhibitors of monoamine oxidase B (MAO-B) have been investigated, highlighting their potential in treating neurological disorders and viral infections (Olmedo et al., 2012); (Matos et al., 2009).

作用機序

Target of Action

4,7-Dihydroxy-3-phenyl-2H-chromen-2-one, also known as 4,7-Dihydroxy-3-phenylcoumarin, is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Mode of Action

Coumarins are known to interact with various biological targets due to their diverse pharmacophoric groups at c-3, c-4, and c-7 positions . The interaction with these targets leads to changes in cellular processes, contributing to their wide range of biological properties .

Biochemical Pathways

Given the wide range of biological properties of coumarins, it can be inferred that they likely affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological property being expressed (e.g., anti-inflammatory, anti-tumor, etc.) .

将来の方向性

The antioxidative activity of 3-phenylcoumarin 7-dihydroxy-3-(3′,4′-dihydroxyphenyl)chromenone (1) is better than that of 4-phenylcoumarin 6,7-dihydroxy-4-(3′,4′-dihydroxyphenyl)chromenone (2) according to a DFT (density functional theory) calculation . This suggests that future research could focus on exploring the potential benefits of 3-phenylcoumarins over 4-phenylcoumarins.

特性

IUPAC Name |

4,7-dihydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFWLFUGBMRXCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172807 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-17-3 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenz[a]anthracene](/img/structure/B578864.png)